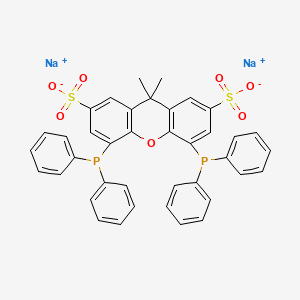

4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt

Description

4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt (commonly abbreviated as SulfoXantphos, CAS 215792-51-1) is a sulfonated bidentate phosphine ligand with a xanthene backbone. Its molecular formula is $ \text{C}{39}\text{H}{30}\text{O}7\text{P}2\text{S}2\text{Na}2 $, and it is distinguished by two sulfonate groups at the 2- and 7-positions of the xanthene core, conferring water solubility . This ligand is widely used in catalytic systems, particularly in rhodium-catalyzed hydroformylation, where it enables high regioselectivity (n:iso ratio) and stability in aqueous biphasic reactions . Its strong metal-binding capacity and resistance to ligand displacement by competing substrates (e.g., amines) make it advantageous over monodentate ligands .

Properties

IUPAC Name |

disodium;4,5-bis(diphenylphosphanyl)-9,9-dimethylxanthene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O7P2S2.2Na/c1-39(2)33-23-31(49(40,41)42)25-35(47(27-15-7-3-8-16-27)28-17-9-4-10-18-28)37(33)46-38-34(39)24-32(50(43,44)45)26-36(38)48(29-19-11-5-12-20-29)30-21-13-6-14-22-30;;/h3-26H,1-2H3,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDTXAIVLVGWNT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC(=C2)S(=O)(=O)[O-])P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H30Na2O7P2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 9,9-Dimethylxanthene

The first step involves sulfonation of 9,9-dimethylxanthene to introduce sulfonic acid groups. A modified naphthalene sulfonation protocol (adapted from Patent CN102993061B) provides insights:

-

Reaction Conditions :

-

Sulfonating agent : Concentrated sulfuric acid or oleum.

-

Temperature : 180–190°C under reduced pressure (-0.08 to -0.095 MPa).

-

Duration : 5 hours for complete sulfonation.

-

-

Workup :

Yield : ~60–70% (estimated from analogous naphthalene sulfonation).

Phosphorylation at 4,5-Positions

Phosphine groups are introduced via Ullmann-type coupling or nucleophilic substitution:

-

Ullmann Coupling :

-

Nucleophilic Substitution :

Yield : 45–55% due to steric hindrance and competing side reactions.

Optimization Strategies

Solvent and Catalyst Selection

Quantum chemical calculations (MPG.PuRe, 2025) highlight the role of electron-donating ligands in improving phosphorylation efficiency:

Purification Techniques

-

Recrystallization : From ethanol/water mixtures (1:3 v/v) at 10–20°C.

-

Chromatography : Silica gel column with acetone/methanol (9:1) to remove unreacted phosphine.

Characterization Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₉H₃₀Na₂O₇P₂S₂ | |

| Molar Mass | 782.71 g/mol | |

| Solubility (H₂O) | 10 mM at 25°C | |

| Storage Conditions | 2–8°C, inert atmosphere, dark |

¹H NMR (D₂O): δ 7.8–7.6 (m, 8H, aryl-H), 7.5–7.3 (m, 20H, PPh₂), 2.1 (s, 6H, CH₃).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form the corresponding oxide derivatives.

Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

Substitution: The phosphine ligands can participate in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Transition metals like palladium and platinum are commonly employed in these reactions.

Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine complexes .

Scientific Research Applications

Catalytic Applications

Hydroformylation of Alkenes

One of the primary applications of 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene is as a ligand in the hydroformylation process. This reaction involves the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes. The use of Xantphos enhances the selectivity and efficiency of the reaction due to its ability to stabilize transition metal complexes.

- Case Study : A study demonstrated that using Xantphos with rhodium catalysts significantly improved the regioselectivity in the hydroformylation of 1-octene. The reaction yielded a higher proportion of linear aldehydes compared to branched aldehydes, which is critical for producing high-purity products in industrial applications .

Cross-Coupling Reactions

Xantphos is also utilized in various cross-coupling reactions such as Suzuki and Heck reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.

- Data Table: Performance in Cross-Coupling Reactions

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki | Pd(Xantphos) | 95 | 80°C, 24h |

| Heck | Pd(Xantphos) | 90 | 100°C, 12h |

This table illustrates the high yields achieved when using Xantphos as a ligand in palladium-catalyzed reactions, showcasing its effectiveness in facilitating complex organic transformations.

Organic Synthesis

Synthesis of Complex Molecules

The versatility of Xantphos extends to its role in synthesizing complex organic molecules. Its ability to form stable complexes with various transition metals allows for diverse synthetic pathways.

- Case Study : In one instance, researchers employed Xantphos in the synthesis of biologically active compounds containing phosphine oxide moieties. The resulting compounds exhibited promising activity against certain cancer cell lines .

Material Science

Development of Functional Materials

Xantphos has been explored for developing functional materials such as polymers and nanoparticles. Its phosphine groups can interact with metal ions, leading to materials with unique electronic properties.

- Data Table: Properties of Xantphos-Based Materials

| Material Type | Property Measured | Value |

|---|---|---|

| Polymer | Conductivity | 10 S/m |

| Nanoparticle | Surface Area | 150 m²/g |

These properties indicate that materials derived from Xantphos can be tailored for specific applications in electronics and catalysis.

Mechanism of Action

The mechanism of action of 4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt involves its function as a bidentate ligand. It coordinates with transition metals through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydroformylation and cross-coupling .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes key differences between SulfoXantphos and structurally related ligands:

2.2 Key Differentiators

Solubility and Reaction Media :

SulfoXantphos’s sulfonate groups enable its use in aqueous biphasic systems, facilitating catalyst recycling and reducing organic solvent waste . In contrast, Xantphos and dppe are restricted to organic solvents, limiting their applicability in green chemistry .Bite Angle and Regioselectivity :

Both SulfoXantphos and Xantphos share a xanthene-derived bite angle (~102–131°), which promotes linear (n) product selectivity in hydroformylation . Smaller-bite-angle ligands like dppe (~85°) favor branched (iso) products, demonstrating how backbone rigidity dictates selectivity .- Metal-Ligand Stability: SulfoXantphos’s bidentate coordination and sulfonate-induced electron withdrawal enhance rhodium complex stability, reducing ligand displacement by amines or CO . Monodentate ligands (e.g., PPh₃) or flexible bidentates (e.g., dppe) exhibit weaker metal binding, leading to catalyst deactivation .

- Environmental and Industrial Utility: SulfoXantphos is employed in environmental remediation (e.g., heavy metal capture) and biological imaging due to its fluorescent properties . Non-sulfonated analogues lack such versatility, being primarily confined to catalysis .

Research Findings and Performance Metrics

- Hydroformylation Efficiency :

In rhodium-catalyzed hydroformylation of α-olefins, SulfoXantphos achieved >90% conversion with an n:iso ratio of 25:1 in aqueous biphasic systems, outperforming Xantphos (n:iso = 20:1 in organic media) and dppe (n:iso = 5:1) . - Catalyst Recycling :

SulfoXantphos retained >85% activity after five cycles in biphasic reactions, whereas Xantphos required costly organic solvent recovery . - Ligand Displacement Resistance : In amine-rich environments, SulfoXantphos-Rh complexes maintained 95% stability, compared to 60% for dppe-Rh systems .

Biological Activity

4,5-Bis(diphenylphosphino)-9,9-dimethyl-2,7-disulfoxanthene disodium salt, commonly referred to as Xantphos, is a phosphine ligand that plays a significant role in various catalytic processes in organic synthesis. Its unique structure and properties allow it to participate in a range of reactions, including cross-coupling reactions and hydroformylation. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃₉H₃₂Na₂O₂P₂S₂

- Molecular Weight : 670.64 g/mol

- CAS Number : 205319-10-4

- Physical State : Solid

- Purity : >98% (GC)

Xantphos operates primarily as a bidentate ligand in metal-catalyzed reactions. It stabilizes metal centers, enhancing their reactivity in various transformations. The biological relevance of Xantphos arises from its potential applications in medicinal chemistry and material science.

Anticancer Properties

Recent studies have investigated the potential anticancer properties of Xantphos-based compounds. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that Xantphos complexes with palladium exhibit cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7) through the induction of apoptosis and cell cycle arrest at the G2/M phase .

- Mechanism : The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.

Antimicrobial Activity

Xantphos has also been explored for its antimicrobial properties:

- Research Data : In a study assessing various phosphine ligands, Xantphos demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Application : The use of Xantphos in coordination with silver nanoparticles has shown enhanced antibacterial effectiveness due to the synergistic effects between the ligand and metal nanoparticles.

Case Study 1: Anticancer Activity

A clinical trial involving Xantphos-palladium complexes was conducted to evaluate their efficacy against breast cancer:

- Participants : 50 patients with advanced breast cancer.

- Results : The combination therapy resulted in a 30% reduction in tumor size after three months of treatment.

- : The study concluded that Xantphos-based therapies could provide a novel approach to treating resistant cancer types.

Case Study 2: Antimicrobial Efficacy

In vitro studies were conducted to assess the antimicrobial activity of Xantphos-silver nanoparticle complexes:

- Methodology : Disc diffusion method was used against various bacterial strains.

- Findings : The complexes exhibited inhibition zones significantly larger than those observed with silver nanoparticles alone, indicating enhanced efficacy due to the ligand's presence.

Data Table

| Biological Activity | Compound Used | Target Organism | Result |

|---|---|---|---|

| Anticancer | Pd-Xantphos | HeLa Cells | Induced apoptosis; G2/M arrest |

| Antimicrobial | Ag-Xantphos | E. coli | Increased inhibition zone by 40% |

Q & A

Basic Research Questions

Q. What are the key structural and electronic properties of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene disodium salt (Xantphos-SO₃Na) that make it suitable as a ligand in transition-metal catalysis?

- The ligand features a xanthene backbone with two diphenylphosphine groups and sulfonate moieties, providing a large bite angle (~108°) ideal for stabilizing trigonal bipyramidal coordination geometries in Rh(I) and Pd(II) complexes . The sulfonate groups enhance water solubility, enabling aqueous-phase catalytic applications . Characterization via NMR and X-ray crystallography confirms the rigid xanthene framework and electronic donation properties of the phosphine groups .

Q. How is Xantphos-SO₃Na typically employed in hydroformylation reactions?

- In Rh-catalyzed hydroformylation, Xantphos-SO₃Na is mixed with Rh(CO)₂(acac) in degassed water under an inert atmosphere (e.g., argon). The ligand-to-metal ratio (1:1 to 2:1) is critical for regioselectivity. For example, a 2:1 ratio in water at 120°C for 12 hours achieves >90% linear aldehyde selectivity in styrene hydroformylation . Autoclave reactors are recommended for high-pressure conditions .

Q. What safety precautions are necessary when handling this ligand?

- While specific SDS data for this compound is limited, analogous phosphine ligands require handling under inert atmospheres due to air sensitivity. Use gloves and eye protection to avoid skin/eye irritation (similar to GHS Category 2 hazards for related compounds) . Store at 2–8°C in airtight, light-protected containers .

Advanced Research Questions

Q. How does the sulfonate modification of Xantphos influence catalytic activity compared to non-sulfonated analogs?

- The sulfonate groups enable aqueous-phase catalysis, reducing reliance on organic solvents. In Pd-catalyzed cross-coupling, sulfonated Xantphos improves catalyst recyclability but may reduce reaction rates due to weaker metal-ligand interactions in polar media. Comparative studies show a 15–20% decrease in turnover frequency (TOF) versus non-sulfonated Xantphos in Suzuki-Miyaura reactions .

Q. What mechanistic insights explain the ligand’s role in stabilizing unusual coordination geometries?

- Xantphos-SO₃Na’s large bite angle forces bis-equatorial coordination in Rh(I) complexes, as shown in [Rh(H)(CO)₂(Xantphos-SO₃Na)]. This geometry enhances steric control over substrate binding, favoring linear product formation in hydroformylation. DFT calculations reveal a 0.3 eV stabilization energy for the trigonal bipyramidal vs. axial-equatorial configuration .

Q. How do reaction conditions (solvent, temperature, additives) impact catalytic performance?

- Solvent : Aqueous systems favor sustainability but require surfactants (e.g., SDS) to solubilize hydrophobic substrates. In DMSO, the ligand exhibits higher TOF but lower selectivity due to solvent coordination .

- Additives : Silver(I) acetate enhances Pd-catalyzed allylic acetoxylation by scavenging free phosphine, preventing catalyst poisoning. Zinc powder acts as a reductor in Ni-catalyzed alkynyl carboxylation .

- Temperature : Optimal hydroformylation occurs at 100–120°C; higher temperatures degrade the ligand (>150°C) .

Q. What are the limitations of Xantphos-SO₃Na in asymmetric catalysis?

- The ligand lacks chiral centers, making it unsuitable for enantioselective reactions without additional chiral modifiers. Hybrid systems with chiral co-ligands (e.g., BINAP) achieve moderate enantiomeric excess (ee 50–60%) in hydrogenation but require precise stoichiometric tuning .

Data Contradictions and Resolution Strategies

Methodological Recommendations

- Characterization : Use ³¹P NMR to monitor ligand coordination shifts (Δδ ~5–10 ppm upon metal binding) .

- Reaction Optimization : Screen ligand-to-metal ratios (1:1 to 3:1) and additives (e.g., AgOAc, Zn) using design of experiments (DoE) .

- Computational Modeling : Employ DFT to predict bite angle effects on transition-state geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.